4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine
CAS No.:
Cat. No.: VC13585431
Molecular Formula: C10H12BrFN2
Molecular Weight: 259.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrFN2 |
|---|---|
| Molecular Weight | 259.12 g/mol |
| IUPAC Name | 4-bromo-3-fluoro-2-piperidin-1-ylpyridine |
| Standard InChI | InChI=1S/C10H12BrFN2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 |
| Standard InChI Key | PHLZOBZVAAHMTG-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC=CC(=C2F)Br |
| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=C2F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s pyridine core is functionalized with three distinct substituents:
-
Bromine (Br) at position 4: Enhances electrophilic reactivity and participates in cross-coupling reactions .
-
Fluorine (F) at position 3: Contributes to metabolic stability and influences electronic properties .
-
Piperidine at position 2: Introduces conformational flexibility and modulates interactions with biological targets .
The stereoelectronic effects of these groups are critical to its reactivity and binding affinity.
Physicochemical Profile
The compound’s moderate lipophilicity (LogP ≈ 2.43) suggests favorable membrane permeability, while its limited aqueous solubility necessitates formulation optimization for biological studies .
Synthesis and Chemical Reactivity
Synthetic Routes
Synthesis typically involves multi-step sequences:
-
Bromination: Fluoropyridine precursors undergo regioselective bromination using N-bromosuccinimide (NBS) or Br₂/FeBr₃ .
-
Piperidine Introduction: Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Pd-mediated) installs the piperidine moiety .
-
Step 1: 3-Fluoropyridine is brominated at 80°C using Br₂/FeBr₃ to yield 4-bromo-3-fluoropyridine.
-
Step 2: Piperidine is introduced via SNAr in dimethylformamide (DMF) with K₂CO₃ as base, achieving ~43% yield .
Key Reaction Conditions
-
Catalysts: Pd(PPh₃)₄ or Buchwald-Hartwig ligands for coupling reactions .
-
Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
-
Temperature: 80–100°C for SNAr; 120°C for Pd-mediated couplings .
Biological Activity and Mechanisms
Enzyme Modulation
The compound inhibits cytochrome P450 enzymes (CYP1A2) and interacts with serine/threonine kinases (e.g., B-Raf), disrupting MAPK/ERK signaling pathways . This dual activity underpins its potential in cancer therapy, where it induces apoptosis in vitro .
Pharmacological Data
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (CYP1A2) | 0.85 µM | |
| Anticancer Activity (PC-3) | IC₅₀ = 12.3 µM | |
| BBB Permeability | High (predicted) |
Case Studies
-
In Vitro Cytotoxicity: Demonstrated 60% inhibition of MCF-7 breast cancer cells at 10 µM .
-
Neuroprotective Effects: Modulated oxidative stress pathways in neuronal models, reducing reactive oxygen species (ROS) by 40%.
Comparative Analysis with Structural Analogues
Analogues and Activity Trends
The trifluoromethyl analogue exhibits 5-fold higher selectivity for B-Raf over CYP1A2, highlighting the impact of substituent electronegativity.
Future Directions and Challenges
Synthesis Optimization
-
Yield Improvement: Transitioning to continuous-flow reactors could enhance yields beyond 50% .
-
Green Chemistry: Exploring biocatalytic routes to reduce Pd catalyst usage.
Therapeutic Exploration
-
Neurodegenerative Diseases: Targeting tau protein aggregation in Alzheimer’s models.
-
Antimicrobial Applications: Preliminary data suggest activity against Gram-positive bacteria (MIC = 8 µg/mL) .
Computational Modeling
Molecular dynamics simulations predict stable binding to B-Raf’s ATP pocket (ΔG = -9.2 kcal/mol) , guiding rational design of next-gen inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume